molecular formula C15H25NO B13762566 p-(Heptyloxy)-alpha-methylbenzylamine CAS No. 106989-59-7

p-(Heptyloxy)-alpha-methylbenzylamine

Katalognummer: B13762566
CAS-Nummer: 106989-59-7
Molekulargewicht: 235.36 g/mol
InChI-Schlüssel: QVKVIGRBJWHCGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

p-(Heptyloxy)-alpha-methylbenzylamine: is an organic compound that belongs to the class of benzylamines It features a heptyloxy group attached to the para position of the benzene ring and an alpha-methyl group attached to the benzylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of p-(Heptyloxy)-alpha-methylbenzylamine typically involves the alkylation of p-hydroxybenzylamine with heptyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: p-(Heptyloxy)-alpha-methylbenzylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding alcohols or amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the heptyloxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium iodide (NaI) in acetone for halide substitution.

Major Products:

    Oxidation: Formation of p-(Heptyloxy)-alpha-methylbenzaldehyde or p-(Heptyloxy)-alpha-methylbenzoic acid.

    Reduction: Formation of p-(Heptyloxy)-alpha-methylbenzyl alcohol.

    Substitution: Formation of p-(Heptyloxy)-alpha-methylbenzyl halides or thiols.

Wissenschaftliche Forschungsanwendungen

Chemistry: p-(Heptyloxy)-alpha-methylbenzylamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets.

Medicine: The compound is explored for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of functionalized materials.

Wirkmechanismus

The mechanism of action of p-(Heptyloxy)-alpha-methylbenzylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The heptyloxy group and alpha-methyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    p-(Heptyloxy)benzoic acid: Similar in structure but lacks the amine group.

    p-(Heptyloxy)benzaldehyde: Similar in structure but contains an aldehyde group instead of the amine.

    p-(Heptyloxy)benzyl alcohol: Similar in structure but contains a hydroxyl group instead of the amine.

Uniqueness: p-(Heptyloxy)-alpha-methylbenzylamine is unique due to the presence of both the heptyloxy group and the alpha-methylbenzylamine moiety. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. The presence of the amine group allows for interactions with biological targets, making it valuable in medicinal chemistry and biological research.

Eigenschaften

CAS-Nummer

106989-59-7

Molekularformel

C15H25NO

Molekulargewicht

235.36 g/mol

IUPAC-Name

1-(4-heptoxyphenyl)ethanamine

InChI

InChI=1S/C15H25NO/c1-3-4-5-6-7-12-17-15-10-8-14(9-11-15)13(2)16/h8-11,13H,3-7,12,16H2,1-2H3

InChI-Schlüssel

QVKVIGRBJWHCGH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCOC1=CC=C(C=C1)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.